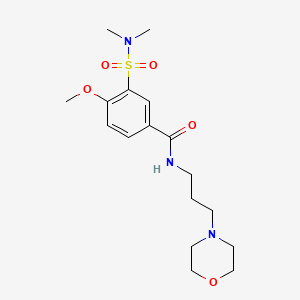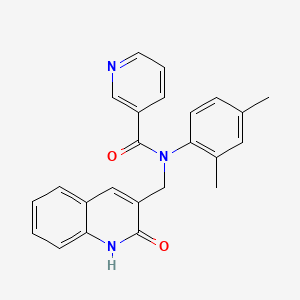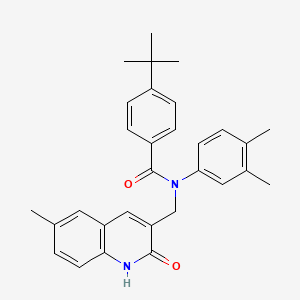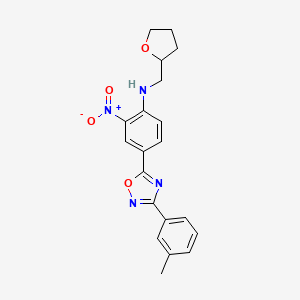
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is a chemical compound that has generated a lot of interest in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide reduces pain and inflammation.
Biochemical and physiological effects:
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. It has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic properties. It has also been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several future directions for the study of N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide. One potential direction is the development of new formulations that improve its solubility in water. Another direction is the study of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and potential side effects.
In conclusion, N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is a chemical compound that has potential applications in various fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of pain and inflammation, while its ability to inhibit the growth of cancer cells makes it a potential candidate for cancer therapy. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide involves a multistep process that includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with cyclopropylamine and dimethylsulfamide to produce N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)16-13-14(5-6-15(16)24-3)17(21)18-7-4-8-20-9-11-25-12-10-20/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVDSWYUNUZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)

![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)



![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)


